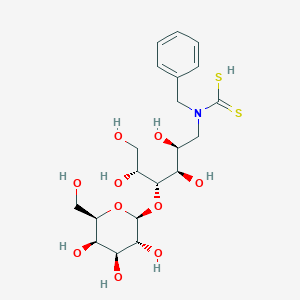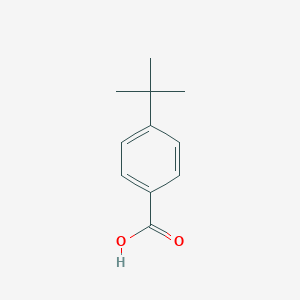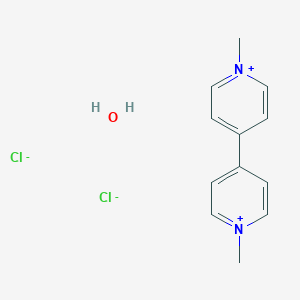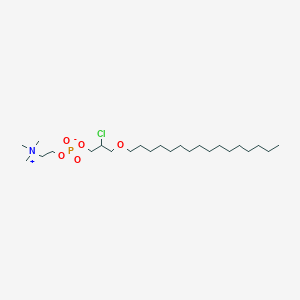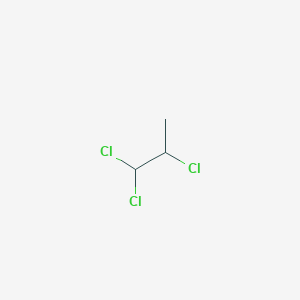
1,1,2-Trichloropropane
Overview
Description
1,1,2-Trichloropropane is an organic compound with the chemical formula C₃H₅Cl₃. It is a colorless liquid that is primarily used as a solvent and in various industrial applications. This compound is known for its high toxicity and persistence in the environment, making it a subject of interest in both environmental and industrial chemistry.
Preparation Methods
1,1,2-Trichloropropane can be synthesized through several methods. One common synthetic route involves the chlorination of propylene. The reaction typically occurs in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure the selective formation of this compound. Industrial production often involves continuous processes to maximize yield and efficiency. For example, the continuous automatic preparation method involves the reaction of 1,2,3-trichloropropane with a catalyst and liquid caustic soda to produce 2,3-dichloropropene .
Chemical Reactions Analysis
1,1,2-Trichloropropane undergoes various chemical reactions, including:
Reduction: This compound can be reduced through reductive dechlorination, a process that involves the removal of chlorine atoms. Common reagents for this reaction include zero-valent zinc (Zn⁰) and other reducing agents.
Substitution: It can also undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Conditions for these reactions typically involve the use of strong bases or nucleophiles under controlled temperatures.
Scientific Research Applications
1,1,2-Trichloropropane has several applications in scientific research:
Environmental Chemistry: Due to its persistence and toxicity, it is studied for its environmental impact and methods for its remediation.
Industrial Applications: It is used as a solvent in various industrial processes, including the production of other chemicals and as a cleaning agent.
Biological Studies: Research is conducted to understand its effects on biological systems, particularly its carcinogenic potential and impact on human health.
Mechanism of Action
The primary mechanism of action for 1,1,2-Trichloropropane involves its interaction with cellular components leading to toxicity. It undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing cellular damage and mutagenesis. The pathways involved include oxidative stress and the formation of DNA adducts, which are critical in its carcinogenic effects .
Comparison with Similar Compounds
1,1,2-Trichloropropane is often compared with other chlorinated hydrocarbons such as:
1,2,3-Trichloropropane: Similar in structure but differs in the position of chlorine atoms.
Trichloroethylene: Another chlorinated solvent with similar industrial applications but different chemical properties and environmental behavior.
This compound stands out due to its specific reactivity and the unique challenges it presents in environmental remediation.
Properties
IUPAC Name |
1,1,2-trichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQYISVQKPZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024362 | |
| Record name | 1,1,2-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-77-6 | |
| Record name | 1,1,2-Trichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2-TRICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U085TG80D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxicological effects of 1,1,2-Trichloropropane?
A: The provided research article investigates the toxicity of both 1,2,3-Trichloropropane and this compound when administered via drinking water to rats for 90 days. [] While the abstract doesn't detail the specific findings, it highlights the study's focus on understanding the potential health risks associated with these compounds. Further investigation into the full text of the article would be necessary to elaborate on the specific toxicological effects observed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)](/img/structure/B166462.png)

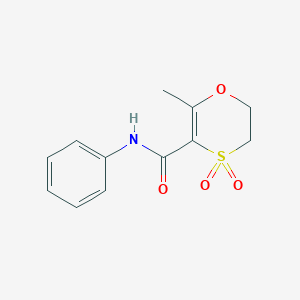
![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)

